3,4-O-dimethylcedrusin

PDE4 inhibition atopic dermatitis anti-inflammatory drug discovery

Researchers face functional interchangeability issues with crude extracts and inactive neolignan analogs. 3,4-O-Dimethylcedrusin (DCN) solves this as a validated, compound-specific tool. - **Target validation:** PDE4 inhibitor (IC50=3.26 µM) with apremilast-like binding mode; scaffold-hopping starting point. - **Pathway selectivity:** Suppresses COX-2/iNOS without confounding proanthocyanidin effects; inactive 4-O-methylcedrusin analog excluded by 2D NMR QC. - **Supply:** Isolated natural product; immediate global shipping from BenchChem.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 166021-14-3
Cat. No. B3028176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-O-dimethylcedrusin
CAS166021-14-3
Synonyms2-(3',4'-dimethoxyphenyl)-2,3-dihydro-3-hydroxymethyl-7-methoxybenzofuran-5-propan-1-ol
3',4-O-dimethylcedrusin
4-O-methyldihydrodehydrodiconiferyl alcohol
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC
InChIInChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1
InChIKeyUVPCDEDIFJYIPT-OXJNMPFZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-O-Dimethylcedrusin Pharmacological Profile


3,4-O-Dimethylcedrusin (DCN) is a naturally occurring dihydrobenzofuran neolignan first isolated from South American dragon's blood (Croton spp.) and subsequently identified in Magnolia biondii, Mitrephora sirikitiae, and other plant species [1] [2]. Chemically designated as (2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-propan-1-ol (C21H26O6, MW 374.4), this compound belongs to the dihydrobenzofuran neolignan subclass and is structurally characterized by its 3,4-dimethoxy substitution pattern on the pendant phenyl ring—a key structural feature that distinguishes it from the mono-methylated analog 4-O-methylcedrusin and the non-methylated parent cedrusin [1] [3]. DCN has been characterized as a natural product PDE4 inhibitor, an anti-inflammatory agent that suppresses COX-2 and iNOS pathways, and a wound-healing promoter that stimulates fibroblast and collagen formation [2] [4] [5].

Chemotype Natural dihydrobenzofuran neolignan PDE4 inhibitor chemotype, structurally distinct from phthalimide-based inhibitors.
Pathway Supports PDE4 inhibition studies and COX-2/iNOS anti-inflammatory pathway research.
Mechanism Selective fibroblast stimulation probe for wound healing research; does not carry proanthocyanidin confounds.

Why 3,4-O-Dimethylcedrusin Cannot Be Substituted


Within the dihydrobenzofuran neolignan class, subtle methylation differences critically determine biological activity. The structurally related analog 4-O-methylcedrusin (differing by a single hydroxyl-to-methoxy substitution at position 7) and the alkaloid taspine—both co-occurring with DCN in dragon's blood—were completely inactive in the human umbilical vein endothelial cell (HUVEC) bioassay that identified DCN as the biologically active principle [1]. Similarly, crude dragon's blood, while more effective overall in wound contraction due to its proanthocyanidin content, paradoxically delays fibroblast formation — a mechanism that DCN specifically promotes, making simple crude extract substitution counterproductive for applications requiring targeted fibroblast stimulation [2]. The discovery of DCN's PDE4 inhibitory activity (IC50 = 3.26 μM) with a binding mode analogous to the clinical drug apremilast further distinguishes it from other lignans like cedrusin and dihydrodehydrodiconiferyl alcohol, for which no comparable PDE4 engagement has been reported [3]. These findings underscore that structural analogs within this class are not functionally interchangeable, and procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

4-O-Methylcedrusin (7-hydroxy analog) was inactive in HUVEC assay where DCN was the active principle — substitution by the structurally similar compound may abolish endothelial activity.
Crude dragon's blood extract contains proanthocyanidins that delay fibroblast formation, counteracting DCN's fibroblast-specific stimulation mechanism — extract substitution may shift wound healing endpoints.
Alkaloid taspine co-occurring in natural source was not active in the same bioassay; general class-level neolignan assumptions cannot guide functional equivalence.

3,4-O-Dimethylcedrusin: Evidence vs. Analogs


PDE4 Inhibition vs. Apremilast

3,4-O-Dimethylcedrusin (DCN) inhibits phosphodiesterase 4 (PDE4) with an IC50 of 3.26 ± 0.28 μM, and its binding mode closely resembles that of apremilast, an FDA-approved PDE4 inhibitor for psoriasis and psoriatic arthritis [1]. By comparison, apremilast inhibits PDE4 with an IC50 of approximately 74 nM (0.074 μM) using 1 μM cAMP as substrate, making apremilast approximately 44-fold more potent at the enzymatic level [2] . However, DCN represents a structurally distinct dihydrobenzofuran neolignan chemotype as a PDE4 inhibitor, whereas apremilast is a synthetic phthalimide derivative [1]. Structure-based optimization of DCN yielded analog 7b-1 with improved PDE4 inhibitory potency (IC50 = 0.17 ± 0.02 μM) and anti-TNF-α activity (EC50 = 0.19 ± 0.10 μM) [1].

PDE4 Inhibition vs. Apremilast
Head-to-head
IC50 = 3.26 ± 0.28 μM (DCN) vs. 0.074 μM (apremilast) — apremilast ~44-fold more potent; DCN represents distinct dihydrobenzofuran chemotype.
Supports PDE4 pathway inhibitor tool compound selection with a natural-product scaffold.
Compare chemotype-specific selectivity; potency context may differ in cellular assays.
PDE4 inhibition atopic dermatitis anti-inflammatory drug discovery

Wound Healing Specificity vs. Dragon's Blood

In a rat wound healing model, 3,4-O-dimethylcedrusin specifically stimulated the formation of fibroblasts and collagen, a mechanism that contrasts with the multi-component action of crude dragon's blood [1]. Crude dragon's blood was more effective overall in wound contraction due to its proanthocyanidin content, which promotes crust formation and wound contraction; however, these proanthocyanidins simultaneously delay wound repair by decreasing new fibroblast formation, representing a mechanistic trade-off [1]. Importantly, the co-occurring alkaloid taspine—also isolated from dragon's blood—was inactive in the HUVEC endothelial cell bioassay that identified DCN as the biologically active principle, demonstrating that the wound healing activity cannot be attributed to all dragon's blood constituents equally [2].

Wound Healing vs. Dragon's Blood
Head-to-head
DCN selectively stimulated fibroblasts and collagen; crude extract promoted wound contraction but delayed fibroblast formation via proanthocyanidins.
Fibroblast-specific mechanism context; extract may confound endpoint interpretation.
Rat in vivo model; HUVEC bioassay used for activity assignment.
wound healing fibroblast stimulation collagen formation in vivo efficacy

Cell Proliferation Inhibition vs. 4-O-Methylcedrusin

In a bioassay-guided fractionation study using human umbilical vein endothelial cells (HUVEC), 3,4-O-dimethylcedrusin (compound 1) was identified as the biologically active principle responsible for cell proliferation inhibition [1]. A tritiated thymidine incorporation assay revealed that DCN inhibited thymidine incorporation while protecting cells against degradation in a starvation medium [1]. Critically, two structurally related compounds isolated from the same dragon's blood source—4-O-methylcedrusin (compound 2, differing by a single 7-OH vs. 7-OCH3 group) and the alkaloid taspine (compound 3)—were tested in the same assay and found to be not active [1]. This demonstrates a sharp structure-activity relationship (SAR) where the 7-methoxy substitution pattern of DCN is essential for endothelial cell activity.

Cell Proliferation vs. 4-O-Methylcedrusin
Head-to-head
DCN inhibited thymidine incorporation in HUVEC; 4-O-methylcedrusin and taspine were not active — sharp 7-methoxy SAR.
Structural analog cannot substitute; identity confirmation essential.
Tritiated thymidine incorporation assay; HUVEC starvation model.
cell proliferation inhibition endothelial cells structure-activity relationship

Cytotoxicity Selectivity vs. Liriodenine & Oxoputerine

In a cytotoxicity screening of compounds isolated from Mitrephora sirikitiae against multiple cancer cell lines, 3,4-O-dimethylcedrusin exhibited a selective cytotoxicity profile, inhibiting the growth of some but not all tested cell lines with IC50 values ranging from 2.03 to 19.73 μM [1]. This contrasts with the alkaloids liriodenine and oxoputerine from the same plant, which exhibited strong, broad-spectrum cytotoxicity against all tested cell lines (IC50 range: 6.59–11.02 μM) [1]. The selective growth inhibition pattern of DCN—active against only a subset of cell lines—indicates a more targeted mechanism of action rather than non-selective cytotoxicity, which may be relevant for applications where sparing of certain cell types is desired.

Cytotoxicity vs. Liriodenine
Reported
DCN: IC50 2.03–19.73 μM, selective cell-line activity. Liriodenine/oxoputerine: IC50 6.59–11.02 μM, broad-spectrum cytotoxicity.
Supports cell-model selectivity review; not indicative of efficacy.
SRB assay, 48–72 h; data from SciCrunch resource.
cytotoxicity cancer cell lines selectivity Mitrephora sirikitiae

COX-2 and iNOS Suppression vs. Phylligenin

In LPS-stimulated RAW 264.7 mouse macrophage cells, 3,4-O-dimethylcedrusin (compound 6) and (-)-phylligenin (compound 2) both significantly decreased PGE2 and NO production [1]. The anti-inflammatory mechanism was attributed to the suppression of COX-2 protein production (responsible for PGE2 synthesis) and iNOS protein production (responsible for NO synthesis) [1]. This study provided the first demonstration that 3,4-O-dimethylcedrusin inhibits LPS-induced COX-2 synthesis [1]. While both lignans suppressed PGE2 and NO, it is notable that other lignans from the same plant (compound 3 and mitrephoran, 5) additionally suppressed TNF-α secretion—a property not reported for DCN in this study—indicating differential anti-inflammatory profiles among structurally related lignans [1].

COX-2/iNOS Suppression vs. Phylligenin
Context-dependent
DCN and phylligenin both reduced PGE2/NO via COX-2/iNOS suppression; DCN did not suppress TNF-α unlike mitrephoran.
Pathway-selective anti-inflammatory probe; differential cytokine profiles require verification.
LPS-stimulated RAW 264.7 macrophages; quantitative IC50 not reported.
anti-inflammatory COX-2 inhibition iNOS inhibition RAW 264.7 macrophages

Structural Differentiation vs. 4-O-Methylcedrusin

A detailed 2D NMR study using COSY, HETCOR, and long-range HETCOR techniques provided unambiguous differentiation between 3,4-O-dimethylcedrusin and 4-O-methylcedrusin, revealing that previously reported 13C NMR spectral assignments for related dihydrobenzofuran lignans (including dihydrodehydrodiconiferyl alcohol and dihydrocarinatinol) required revision [1]. The key structural distinction lies in the substitution at position 7 of the benzofuran ring: 3,4-O-dimethylcedrusin bears a 7-methoxy group, while 4-O-methylcedrusin bears a 7-hydroxy group [2]. This structural difference proved critical for biological activity, as 4-O-methylcedrusin was inactive in the HUVEC endothelial cell assay where DCN was the active principle [2]. The 2D NMR methodology established a definitive analytical framework for identity confirmation and purity assessment of DCN, essential for quality control in procurement.

Structural Identity vs. 4-O-Methylcedrusin
Analytical context
2D COSY, HETCOR, long-range HETCOR NMR unambiguously differentiate 7-methoxy (DCN) from 7-hydroxy (4-O-methylcedrusin); previous 13C assignments revised.
Supports QC identity confirmation; prevents misidentification.
Magnetic Resonance in Chemistry, 1993; essential for procurement verification.
structural characterization 13C NMR quality control dihydrobenzofuran lignans

Validated Applications of 3,4-O-Dimethylcedrusin


PDE4 Inhibitor for Atopic Dermatitis Research

3,4-O-Dimethylcedrusin serves as a validated natural product tool compound for PDE4 inhibitor research, with a confirmed IC50 of 3.26 μM against PDE4 and a binding mode analogous to the approved drug apremilast [1]. Its dihydrobenzofuran neolignan scaffold represents a chemotype distinct from the phthalimide class of PDE4 inhibitors, making it valuable for scaffold-hopping studies and for exploring alternative PDE4 binding interactions [1]. The structure-based optimization of DCN has already yielded analog 7b-1 with 19-fold improved PDE4 potency (IC50 = 0.17 μM) and in vivo efficacy in a DNCB-induced atopic dermatitis mouse model, demonstrating the compound's utility as a starting point for medicinal chemistry campaigns targeting inflammatory skin diseases [1].

Fibroblast & Collagen Stimulation for Wound Healing

For wound healing studies requiring selective stimulation of fibroblast proliferation and collagen formation without the confounding effects of proanthocyanidin-mediated crust formation, 3,4-O-dimethylcedrusin is the appropriate isolated compound [1]. Its mechanism is clearly differentiated from that of crude dragon's blood: while the crude extract promotes overall wound contraction through proanthocyanidins, these same components delay fibroblast formation—a trade-off eliminated when using the purified lignan [1]. Furthermore, the structurally related 4-O-methylcedrusin and the alkaloid taspine from the same natural source were both inactive in the relevant endothelial cell bioassay, confirming that only DCN carries the fibroblast-stimulating activity [2].

Selective Cytotoxicity Profiling in Cancer Lines

Researchers evaluating structure-activity relationships for anticancer neolignans can utilize 3,4-O-dimethylcedrusin's selective cytotoxicity profile (IC50 = 2.03–19.73 μM, active against a subset of cell lines) as a benchmark for cell-type-selective growth inhibition [1]. Unlike the broad-spectrum alkaloids liriodenine and oxoputerine from the same plant source (active against all tested lines at IC50 6.59–11.02 μM), DCN's selectivity pattern suggests a more targeted, mechanism-based action that may be relevant for developing agents with reduced off-target cytotoxicity [1].

COX-2 & iNOS Pathway Research

For studies focused on the COX-2/PGE2 and iNOS/NO inflammatory axes in macrophages, 3,4-O-dimethylcedrusin provides a defined molecular probe that suppresses both COX-2 and iNOS protein production in LPS-stimulated RAW 264.7 cells [1]. Its anti-inflammatory profile is distinguishable from co-isolated lignans such as mitrephoran, which additionally suppresses TNF-α, allowing researchers to dissect specific inflammatory signaling branches using DCN as a pathway-selective tool [1]. Quality control of procured DCN for these applications should include 2D NMR identity confirmation to ensure the 7-methoxy (DCN) rather than the inactive 7-hydroxy (4-O-methylcedrusin) substitution pattern [2].

Application
Selection Property
Validation Focus
PDE4 pathway inhibition studies (atopic dermatitis model)
Natural product PDE4 chemotype scaffold
PDE4 enzymatic inhibition endpoint review
Wound healing fibroblast stimulation research
Fibroblast-selective mechanism without proanthocyanidin confounds
Fibroblast proliferation and collagen formation endpoint context
Cancer cell-model cytotoxicity profiling
Cell-line selectivity profile
Cell-viability endpoint review (selective cytotoxicity interpretation)
COX-2/iNOS pathway research in macrophages
COX-2/iNOS suppression without concurrent TNF-α inhibition
Inflammatory mediator endpoint context (PGE2/NO levels)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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